ethyl 2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate
Description
Ethyl 2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is a benzodiazole derivative featuring a sulfanyl-ethyl-phenoxy substituent and an ethyl acetate ester. Its synthesis involves multi-step protocols, including base-mediated reflux for intermediates like 2-(2,4-dimethylphenoxy)acetohydrazide (3) and pH-controlled filtration for oxadiazol-thiol derivatives (4) to maximize yield . The final structure combines a 1,3-benzodiazole core with a 2,4-dimethylphenoxyethylsulfanyl group, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
ethyl 2-[2-[2-(2,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-4-25-20(24)14-23-18-8-6-5-7-17(18)22-21(23)27-12-11-26-19-10-9-15(2)13-16(19)3/h5-10,13H,4,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKCIXQJBYOJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzimidazole derivative with a suitable thiol compound under basic conditions.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through an etherification reaction using a suitable phenol derivative and an alkylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate undergoes various chemical reactions, including:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. Ethyl 2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate may also demonstrate effectiveness against various pathogens due to its potential ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.
Enzyme Inhibition
The compound's structural similarity to known enzyme inhibitors suggests potential applications in targeting specific enzymes related to diseases such as diabetes and Alzheimer's. For instance, derivatives of benzodiazole have been studied for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are crucial in the treatment of neurodegenerative disorders .
Potential Anticancer Properties
Compounds containing benzimidazole rings have been shown to possess anticancer activity. This compound may exhibit similar effects by inducing apoptosis in cancer cells or inhibiting tumor growth through various biochemical pathways .
Neuroprotective Effects
Given its structural characteristics, this compound could be explored for neuroprotective effects against oxidative stress and neuroinflammation. Studies on related compounds have indicated their potential as multi-target directed ligands for treating conditions like depression associated with neurodegenerative diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Benzimidazole Core : This involves the reaction of appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfanyl Group : Utilizing thiols in the presence of coupling agents can facilitate the formation of the sulfanyl linkage.
- Acetylation : Finalizing the molecule through acetylation reactions to introduce the ethyl acetate moiety.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Phenoxy Substituents
2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole (CAS 313518-10-4) shares the benzodiazole-sulfanyl-ethyl-phenoxy scaffold but substitutes the 2,4-dimethylphenoxy group with a 3-methylphenoxy moiety. Its molecular formula (C16H16N2OS) and simpler structure suggest lower molecular weight (284.38 g/mol) compared to the target compound (C21H23N2O3S, ~395.49 g/mol) .
Analogues with Varied Heterocyclic Cores
The presence of fluorine and triazole groups enhances electronegativity, likely increasing metabolic stability but reducing lipophilicity compared to the target compound .
Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (CAS 339277-80-4) features an imidazole ring with sulfonyl and diphenyl groups. Its higher molecular weight (478.54 g/mol) and sulfonyl linkage may confer greater rigidity and hydrogen-bonding capacity than the sulfanyl group in the target compound .
Derivatives with Alternative Ester or Substituent Linkages
Ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate (CAS 866010-93-7) integrates a triazole-carboxamide group and a fluorobenzoyl moiety. The amide linkage introduces polarity, contrasting with the target compound’s phenoxy-ethylsulfanyl chain, which may enhance membrane permeability .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| Target Compound | C21H23N2O3S | ~395.49 | Not provided | 1,3-Benzodiazole, 2,4-dimethylphenoxyethylsulfanyl, ethyl acetate |
| 2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole | C16H16N2OS | 284.38 | 313518-10-4 | 1,3-Benzodiazole, 3-methylphenoxyethylsulfanyl |
| Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate | C15H13FN4O3S2 | ~396.42 | Not provided | Thiochromenone, triazole, fluorine substituent |
| Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate | C26H23FN2O4S | 478.54 | 339277-80-4 | Imidazole, sulfonyl, diphenyl groups |
| Ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate | C13H13FN4O3S | 324.34 | 866010-93-7 | Triazole, fluorobenzoylamino, ethyl acetate |
Biological Activity
Ethyl 2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is a synthetic compound that belongs to the class of benzodiazoles. Its structure includes a benzodiazole moiety, which is known for a variety of biological activities. The compound's molecular formula is C21H24N2O3S, and it has a molecular weight of 384.49 g/mol .
Chemical Structure
The compound can be represented with the following structural features:
- Benzodiazole Core : A bicyclic structure that contributes to its biological activity.
- Ethyl Acetate Group : This ester group enhances solubility and bioavailability.
- Dimethylphenoxy Substituent : The presence of the 2,4-dimethylphenoxy group may influence its interaction with biological targets.
Biological Activities
Research indicates that compounds related to benzodiazoles exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Benzodiazoles have been shown to possess significant antimicrobial properties, making them potential candidates for developing new antibiotics .
- Anticancer Properties : Studies have demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The introduction of specific substituents on the benzodiazole core can enhance these effects .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, potentially useful in treating inflammatory diseases .
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, indicating potential for use in oxidative stress-related conditions .
Cytotoxicity Studies
In a study evaluating the cytotoxic effects of various benzodiazole derivatives, this compound was tested against several cancer cell lines. The results indicated an IC50 value suggestive of moderate to high cytotoxicity, particularly in breast and colorectal cancer cells. The presence of the ethyl acetate group was found to enhance cellular uptake and bioactivity .
Antimicrobial Testing
Another study focused on the antimicrobial efficacy of related benzodiazole compounds. This compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
